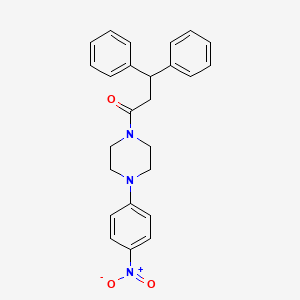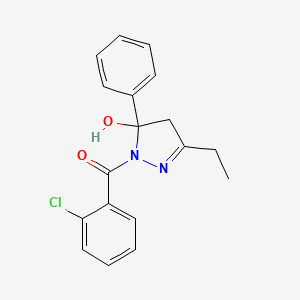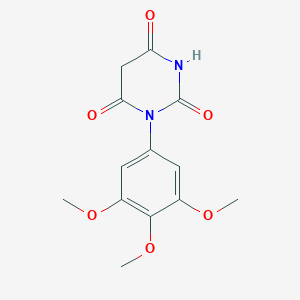![molecular formula C25H18FNO5 B4922982 [3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate](/img/structure/B4922982.png)
[3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic derivative of coumarin, a natural compound found in many plants with various biological activities.
Mechanism of Action
The mechanism of action of [3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate is not fully understood. However, it has been suggested that its biological activities are mediated through its ability to modulate various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It also displays antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, a limitation is that its mechanism of action is not fully understood, which may hinder its potential applications.
Future Directions
There are several future directions for the research of [3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate. One potential direction is to further investigate its potential as a fluorescent probe for metal ion detection. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. Additionally, more research is needed to fully understand its mechanism of action and potential applications in various diseases.
Synthesis Methods
The synthesis of [3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate involves the reaction of 7-hydroxycoumarin with 2-fluorophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-indolinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Scientific Research Applications
The [3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Properties
IUPAC Name |
[3-(2-fluorophenoxy)-4-oxochromen-7-yl]methyl 2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO5/c26-19-6-2-4-8-21(19)32-23-15-30-22-13-16(9-10-18(22)24(23)28)14-31-25(29)27-12-11-17-5-1-3-7-20(17)27/h1-10,13,15H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQIAFVFASUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)OCC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)

![N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)

![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)
![3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4922940.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4922978.png)


![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4923003.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4923010.png)
